molecular formula C11H12N2 B014887 Tryptoline CAS No. 16502-01-5

Tryptoline

Cat. No.: B014887
CAS No.: 16502-01-5
M. Wt: 172.23 g/mol
InChI Key: CFTOTSJVQRFXOF-UHFFFAOYSA-N
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Description

It serves as a core structure for diverse bioactive derivatives, including anti-HIV, anti-inflammatory, antitumor, and neuroprotective agents . Its biological activities are attributed to interactions with enzymes such as β-secretase (BACE1), cholinesterase (ChE), and monoamine oxidase (MAO) . Structural modifications at positions 1 and 3 of the tryptoline ring are critical for optimizing bioactivity, though these alterations must preserve stereochemical integrity to avoid loss of efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tryptoline can be synthesized via the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. This reaction typically occurs in an aqueous medium, making it environmentally friendly . The reaction conditions often involve the use of l-tartaric acid as a natural catalyst to facilitate the formation of crystalline this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The Pictet-Spengler reaction is optimized for higher yields and purity. The use of green chemistry principles, such as aqueous solvents and natural catalysts, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Tryptoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

  • Tryptoline serves as a crucial building block in organic synthesis, particularly in the creation of tetrahydroisoquinoline alkaloids. These compounds are synthesized through biocompatible Pictet-Spengler reactions, which integrate chemo-catalysis with biocatalyzed alcohol oxidation in one-pot processes.

Mechanistic Studies

  • The compound is utilized in studying reaction mechanisms, enhancing the understanding of organic reactions and enabling the development of novel synthetic pathways. Notably, this compound's incorporation into total synthesis methodologies has facilitated the replication of biologically active compounds .

Biological Applications

Role in Neurotransmitter Regulation

  • This compound's inhibition of MAO-A leads to increased serotonin and epinephrine levels, suggesting potential applications in treating mood disorders and neurodegenerative diseases. Computational studies have highlighted its binding interactions with therapeutic targets such as amyloid-β42 peptide, relevant to Alzheimer's disease .

Anticancer Properties

  • Recent studies have indicated that this compound exhibits anticancer activity. For instance, it has been shown to suppress the growth of esophageal squamous cell carcinoma by targeting the mTOR pathway . This positions this compound as a promising candidate for further investigation in cancer therapeutics.

Medicinal Applications

Therapeutic Potential

  • The compound's neuroprotective properties are under exploration, with research focusing on its ability to modulate neurotransmitter systems. This compound derivatives have been synthesized and evaluated for their therapeutic efficacy against various diseases, including diabetes and cancer .

Cross-disciplinary Research

  • This compound exemplifies interdisciplinary research efforts combining biochemistry, pharmacology, and medicinal chemistry. This integration has led to significant advancements in understanding its biosynthesis and metabolic pathways .

Industrial Applications

Pharmaceutical Development

  • This compound is being investigated for its potential use in pharmaceuticals, particularly in developing drugs targeting neurological disorders and cancer. Its structural versatility makes it an attractive candidate for drug design .

Agrochemical Applications

  • Beyond pharmaceuticals, this compound's derivatives are also being explored for agrochemical applications, contributing to the development of bioactive compounds that can enhance agricultural productivity.

Data Summary Table

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for alkaloid synthesisUsed in Pictet-Spengler reactions
BiologyNeurotransmitter regulationInhibits MAO-A; increases serotonin levels
MedicineAnticancer and neuroprotective effectsSuppresses tumor growth; potential therapeutic use
IndustryPharmaceutical and agrochemical developmentVersatile compound for drug design

Case Studies

  • Anticancer Activity : A study demonstrated that this compound could inhibit the growth of esophageal squamous cell carcinoma through mTOR pathway modulation. This highlights its potential as a therapeutic agent .
  • Neuroprotective Effects : Research into this compound's interaction with amyloid-beta peptides has shown promise in developing treatments for Alzheimer's disease by enhancing binding affinity through structural modifications .
  • Synthetic Methodologies : Recent advancements in synthetic organic chemistry have utilized this compound to construct complex natural products efficiently, showcasing its relevance in modern chemical research .

Mechanism of Action

Tryptoline exerts its effects primarily through the inhibition of monoamine oxidase type A (MAO-A). It acts as a competitive selective inhibitor, preventing the breakdown of monoamine neurotransmitters such as serotonin and epinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its pharmacological effects .

Comparison with Similar Compounds

Tryptoline vs. Pinoline (Methoxylated β-Carboline)

Pinoline (6-methoxy-tryptoline) is a naturally occurring β-carboline derivative. Compared to this compound, pinoline demonstrates superior antioxidant activity due to its methoxy group. The methoxy group enhances electron-donating capacity, stabilizing free radicals and improving oxidative stress mitigation .

Parameter This compound Pinoline
Oxidative Stress Inhibition Moderate High
Key Structural Feature Unsubstituted 6-Methoxy group

This compound vs. Ascorbic Acid-Tryptoline Conjugates

This compound motifs conjugated to ascorbic acid via triazole linkages (e.g., compounds 2c and 5c ) exhibit enhanced multitarget functionality. These derivatives inhibit BACE1 and amyloid-β aggregation more effectively than ascorbic acid alone:

  • BACE1 Inhibition : Compounds 2c and 5c show 99.14% inhibition at 100 µM, compared to ascorbic acid’s 7.84% .
  • Amyloid-β Aggregation Inhibition : 2c (IC50 = 92.33 µM) and 5c (IC50 = 136.00 µM) outperform ascorbic acid (IC50 = 146.10 µM). The optimal 13.3 Å distance between the aromatic group and ascorbic core in 2c enhances binding to amyloid aggregates .
Compound BACE1 Inhibition (%) Amyloid-β IC50 (µM) Key Feature
Ascorbic Acid 7.84 146.10 Core structure
2c 99.14 92.33 C-6 substitution, 13.3 Å gap
5c 99.14 136.00 C-3 substitution, 11.2 Å gap

This compound vs. Tryptamine Derivatives

Tryptamine, a bioisostere of this compound, replaces the tetrahydro-β-carboline ring with a flexible ethylamine side chain. Computational studies indicate that tryptamine forms additional hydrogen bonds with BACE1 catalytic residues (Asp32, Asp228), improving binding affinity. However, this compound derivatives like JJCA-140 (IC50 = 1.49 µM) remain more potent BACE1 inhibitors due to rigid scaffold preorganization, which enhances target engagement .

Compound BACE1 IC50 (µM) Selectivity (vs. Cathepsin-D) Structural Advantage
This compound ~1.49 (JJCA-140) 100-fold Rigid scaffold, triazole linker
Tryptamine Similar affinity Not reported Flexible side chain, H-bonding

This compound vs. Covalent Proteomics Probes

This compound acrylamides (e.g., WX-02-520) exhibit stereoselective interactions with cancer-related proteins like cyclin E (CCNE1) and LIMK1. These covalent probes modify cysteine residues (e.g., C349 in LIMK1), disrupting protein-protein interactions critical for cell cycle regulation . In contrast, non-covalent β-carbolines lack this site-specificity, highlighting this compound’s versatility in chemical proteomics .

Stereochemical and Substitution Effects

  • Positional Substitution : C-6 hydroxyl substitution in ascorbic-tryptoline hybrids yields stronger amyloid inhibition (e.g., 2c ) than C-3 substitution (5c ) due to optimal spatial alignment .
  • Stereochemistry : Catalyst-free synthesis of 1,3-disubstituted this compound amides preserves stereochemical integrity, critical for maintaining anti-proliferative and antioxidant activities .

Biological Activity

Tryptoline, a tetrahydro-β-carboline derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound is synthesized primarily through the Pictet-Spengler reaction involving tryptamine and aldehydes. This compound exhibits a variety of biological activities, including antimicrobial , antitumor , antiviral , and anticonvulsant properties . The interest in this compound is partly due to its structural similarity to other bioactive compounds, which allows it to interact with multiple biological targets.

2.1 Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound derivatives. For instance, one study demonstrated that specific this compound compounds exhibited significant inhibitory effects against EJ cells (a human bladder cancer cell line). Among the tested derivatives, this compound 2 showed the highest potency with an LC50 value of 1.49 mg/mL, indicating effective cytotoxicity with minimal impact on normal cells as assessed through brine shrimp lethality assays .

This compound DerivativeLC50 (mg/mL)Activity Against EJ Cells
This compound 10.26Moderate
This compound 21.49High
This compound 30.30Moderate
This compound 40.43Moderate

2.2 Antimicrobial and Antiviral Properties

Tryptolines have also been investigated for their antimicrobial and antiviral activities. They demonstrate efficacy against various pathogens, suggesting their potential use in treating infectious diseases . The mechanisms behind these activities often involve the disruption of bacterial cell membranes or interference with viral replication processes.

2.3 Neuroprotective Effects

Emerging research indicates that this compound derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Compounds derived from this compound have been identified as promising lead structures for developing multifunctional agents targeting Alzheimer's disease . These compounds may enhance cognitive function by modulating neurotransmitter systems and providing antioxidant protection.

The biological activity of tryptolines can be attributed to several mechanisms:

  • Inhibition of Hypoxia-Inducible Factors (HIF) : Some this compound derivatives inhibit HIF pathways, which are often upregulated in cancer cells, promoting tumor growth and survival .
  • Activation of Antioxidant Response Elements (ARE) : Certain compounds activate the Nrf2-ARE pathway, enhancing cellular antioxidant defenses and potentially reducing oxidative stress-related damage .
  • Interference with Cell Signaling Pathways : Tryptolines may modulate various signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects.

4.1 Synthesis and Evaluation

A notable study synthesized several this compound derivatives using environmentally friendly methods involving l-tartaric acid as a catalyst. The synthesized compounds were evaluated for their cytotoxicity and anticancer activity against various cancer cell lines . The study concluded that these derivatives could serve as potential precursors for developing new anticancer drugs.

4.2 Clinical Implications

Research into the clinical implications of tryptolines is ongoing. A study investigating the neuroprotective effects of this compound-related compounds found that they could enhance neuronal survival under stress conditions, suggesting their utility in treating neurodegenerative disorders .

5. Conclusion

This compound exhibits a wide range of biological activities that make it a compound of interest for pharmacological research. Its potential applications in cancer therapy and neuroprotection highlight the importance of further studies to explore its mechanisms and therapeutic efficacy fully. As synthesis methods improve and our understanding deepens, this compound could emerge as a valuable tool in modern medicine.

Q & A

Q. How does the linker chain length in Tryptoline-based hybrid compounds influence cholinesterase inhibition efficacy?

Basic Research Focus : Investigating structure-activity relationships in multi-target drug design.
Methodological Answer :

  • Experimental Design : Synthesize this compound-tacrine hybrids with varying carbon linker lengths (e.g., 2–7 carbons) and test their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using Ellman’s colorimetric assay .
  • Key Findings : Longer linkers (e.g., 7-carbon in compound 14 ) enhance AChE inhibition (IC50 = 17.37 nM) by enabling dual interactions with the catalytic active site (CAS, Trp84) and peripheral anionic site (PAS, Trp279) of AChE. Shorter linkers (≤4 carbons) reduce flexibility, limiting PAS engagement .
  • Data Analysis : Correlate IC50 values with molecular docking energy scores (e.g., AutoDock Vina) to validate binding modes .

Q. What methodologies resolve contradictions in this compound’s dual roles as a neuroprotective agent and cytotoxic compound?

Advanced Research Focus : Reconciling divergent biological activities across studies.
Methodological Answer :

  • Experimental Design :
    • Proteomic Profiling : Use chemical proteomics (e.g., activity-based protein profiling, ABPP) to identify off-target interactions in cancer cells (e.g., SF3B1 engagement) that may explain cytotoxicity .
    • Dose-Response Analysis : Compare anti-proliferative effects (CellTiter-Glo) and apoptotic activity (Caspase-Glo 3/7) across cell lines (e.g., THP1 vs. Ramos) to establish therapeutic windows .
  • Data Interpretation : Contextualize results using pathway enrichment analysis to distinguish neuroprotective (AChE/BuChE inhibition) vs. cytotoxic (pro-apoptotic) mechanisms .

Q. How can multi-target this compound hybrids be optimized to inhibit both AChE and BuChE while retaining antioxidant activity?

Advanced Research Focus : Balancing multi-functional efficacy in Alzheimer’s disease (AD) therapeutics.
Methodological Answer :

  • Experimental Design :
    • Hybrid Synthesis : Conjugate this compound with trolox (a radical scavenger) via amide linkers and measure dual cholinesterase inhibition (Ellman’s assay) and antioxidant capacity (DPPH/ABTS assays) .
    • Molecular Dynamics (MD) : Simulate binding stability of hybrids in AChE/BuChE active sites (e.g., MOE software) to optimize linker length and pharmacophore orientation .
  • Key Findings : Compound 8d (6-carbon linker) exhibits balanced AChE inhibition (IC50 = 49.31 nM) and antioxidant activity (IC50 = 11.48 µM), whereas trolox-tacrine hybrids prioritize antioxidant effects over BuChE inhibition .

Q. What statistical approaches validate the significance of stereoselective interactions in this compound acrylamide probes?

Basic Research Focus : Ensuring reproducibility in chemical proteomics studies.
Methodological Answer :

  • Experimental Design :
    • Stereochemical Analysis : Compare enantiomers (e.g., EV-96 vs. WX-02-23) using chiral HPLC and assess target engagement (e.g., SF3B1 binding) via thermal proteome profiling (TPP) .
    • Dose-Response Curves : Calculate EC50 values for anti-proliferative effects using non-linear regression models (e.g., GraphPad Prism) .
  • Data Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across replicates (n = 6) .

Q. How do molecular docking studies inform the design of this compound derivatives targeting amyloid-beta (Aβ) aggregation?

Advanced Research Focus : Targeting AD pathology beyond cholinesterase inhibition.
Methodological Answer :

  • Experimental Design :
    • Docking Protocols : Use AutoDockTools to simulate interactions between this compound hybrids and Aβ fibril structures (PDB: 2BEG). Focus on PAS binding to disrupt AChE-induced Aβ aggregation .
    • In Vitro Validation : Perform thioflavin-T assays to quantify Aβ aggregation inhibition .
  • Key Insights : Compound 14 binds both CAS and PAS of AChE, potentially blocking Aβ fibrillation by occupying critical aromatic residues (Trp279) .

Q. What strategies address variability in cholinesterase inhibition data across in vitro and ex vivo models?

Basic Research Focus : Ensuring methodological consistency in enzyme kinetics.
Methodological Answer :

  • Standardization :
    • Enzyme Sources : Use purified electric eel AChE (TcAChE) and equine serum BuChE (eqBuChE) to minimize interspecies variability .
    • Control Compounds : Include tacrine and donepezil as positive controls to calibrate assay conditions .
  • Statistical Tools : Apply Bland-Altman analysis to assess agreement between replicate experiments .

Q. How can chemical proteomics resolve off-target effects of this compound derivatives in complex cellular environments?

Advanced Research Focus : Enhancing target specificity in drug discovery.
Methodological Answer :

  • Experimental Design :
    • ABPP Workflow : Combine this compound acrylamide probes with SILAC (stable isotope labeling by amino acids in cells) to quantify target engagement in cancer cell lysates .
    • CRISPR-Cas9 Validation : Knock out putative targets (e.g., SF3B1) to confirm probe specificity .
  • Data Integration : Use MaxQuant for label-free quantification and STRING for pathway mapping .

Tables for Key Findings :

CompoundLinker LengthAChE IC50 (nM)BuChE IC50 (nM)Antioxidant IC50 (µM)
8d6-carbon49.31128.8211.48
147-carbon17.373.16N/A
TacrineN/A220.08.3N/A

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
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InChI

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTOTSJVQRFXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

58911-02-7 (mono-hydrochloride)
Record name Tryptoline
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DSSTOX Substance ID

DTXSID10167835
Record name Tryptoline
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Molecular Weight

172.23 g/mol
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Physical Description

Solid
Record name 1,2,3,4-Tetrahydro-beta-carboline
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Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855891
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

16502-01-5
Record name Tetrahydro-β-carboline
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Record name Tryptoline
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Record name Tryptoline
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Record name 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole
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Record name TRYPTOLINE
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Synthesis routes and methods I

Procedure details

5-Methoxy tryptamine 1a or 6-methoxy tryptamine 1b (0.524 mmol) and appropriate aryl or heteroaryl aldehyde 2 (0.63 mmol) were dissolved in THF (20 mL). The reaction mixture was cooled to 0° C. CF3COOH (0.2 ml) was then added at 0° C., and the reaction mixture was then allowed to stir at 0° C. for 1 hr. The ice bath was then removed and the reaction allowed to stir for a further 1 hr from 0° C. to r.t. The reaction mixture was quenched with aqueous saturated NaHCO3 (5 ml) and the organic phase separated. The mixture was extracted with EtOAc (2×10 ml). The combined organic phase was dried (anhydrous NaSO4), filtered and evaporated in vacuo to give the crude product tetrahydro β-carboline 3. The crude product was directly used for second step with out further purification.
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aryl or heteroaryl aldehyde
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Synthesis routes and methods II

Procedure details

A stirred solution of 13 g (0.0756 mol) 1,2,3,4-tetrahydro-β-carboline, produced of tryptamine hydrochloride and glyoxal acid, as described by Ho and Walker (1988), and 2.6 g of Pd/C (10%) in 600 ml cumene were refluxed under nitrogen atmosphere for 90 minutes. After adding 100 ml ethanol the heated solution was filtered and the carbon was extracted with 3×30 ml heated ethanol. The combined liquid fractions were concentrated and the remainder crystallized from toluene for obtaining 10.5 g (82%) of norharman. The methylation in position 9 was carried out as described in literature (Ho B T, McIsaac W M, Walker K E, Estevez V, J Pharm Sci 57: 269, 1968), but with an improved processing: 1 g (5.95 mmol) of norharman was dissolved in 10 ml dry DMF under nitrogen atmosphere. Then 0.36 g (14.9 mmol) sodium hydride was added as a 60% dispersion in petroleum at 0° C. After the mixture cooled down to room temperature it was cooled down to −10° C. and 0.84 g (5.95 mmol) methyl iodide were added. After continued stirring for 12 hours, the mixture was again cooled down to room temperature. All volatile components were removed under reduced pressure. Then 100 ml of water were added and the mixture was extracted with 3×50 ml CHCl3. The combined organic fractions were washed with 5×20 ml water and concentrated for drying. The remainder was transferred into 100 ml of 2N hydrochloric acid. To isolate the educt of the desired methylated product an ion pair extraction of the HCl salt was carried out in CHCl3 and in a liquid/liquid extractor for 2 days. After removing the solvent 0.7 g (64%) of yellow crystals of 9-methyl-β-carboliniumhydrochloride were obtained.
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Synthesis routes and methods III

Procedure details

treating the 3-(2-amino)ethyl indole with 1-tosyl-3,4,4-trimethylimidazolidine to produce a tetrahydro-β-carboline derivative; and
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Retrosynthesis Analysis

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